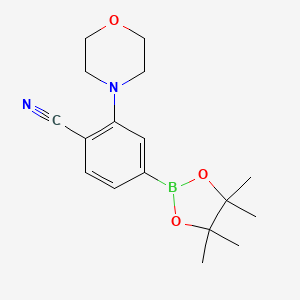

2-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

2-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronate ester-functionalized aromatic nitrile with a morpholino substituent at the 2-position of the benzene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to the versatility of the pinacol boronate group in Suzuki-Miyaura cross-coupling reactions and the morpholino moiety’s role in modulating solubility and electronic properties. Below, we compare this compound with structurally related benzonitrile derivatives bearing variations in substituents, focusing on their structural, electronic, and reactivity differences.

Properties

IUPAC Name |

2-morpholin-4-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-6-5-13(12-19)15(11-14)20-7-9-21-10-8-20/h5-6,11H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIOXQUWUAJDAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds. Biology: It serves as a building block in the synthesis of various bioactive molecules. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical processes, such as enzyme inhibition and molecular recognition.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: Boronic acids can inhibit enzymes by binding to their active sites.

Molecular Recognition: The boronic acid group can interact with sugars and other biomolecules, facilitating selective binding.

Comparison with Similar Compounds

Substituent Diversity

The target compound is distinguished by its morpholino group at position 2, which introduces steric bulk and electron-donating effects. In contrast, analogs feature substituents such as halogens, alkyl groups, or electron-withdrawing moieties at varying positions (Table 1).

Table 1: Substituent Comparison of Boronate-Containing Benzonitriles

Electronic Effects

- Morpholino Group: The morpholino substituent (N-containing heterocycle) provides strong electron-donating effects via resonance, enhancing electron density at the boronate-bearing aromatic ring. This contrasts with electron-withdrawing groups like fluorine or trifluoromethyl (e.g., in ), which reduce electron density and may slow coupling reactions.

- Amino vs. Methoxy: The 3-amino analog has higher electron-donating capacity than methoxy-substituted derivatives , influencing reactivity in electrophilic substitution or cross-coupling.

Reactivity in Cross-Coupling Reactions

The pinacol boronate group enables participation in Suzuki-Miyaura reactions, but substituents modulate reactivity:

- Electronic Activation: Electron-donating groups (e.g., morpholino, methoxy) enhance the electrophilicity of the boronate, accelerating coupling with aryl halides. For example, 2-ethoxy derivatives show moderate reactivity due to weaker electron donation compared to morpholino.

- Trifluoromethyl Effects : The electron-withdrawing trifluoromethyl group in reduces boronate reactivity but improves stability toward hydrolysis.

Physical and Stability Properties

- Solubility: The morpholino group enhances solubility in polar solvents (e.g., DMF, ethanol) compared to hydrophobic analogs like 2-cyclopropyl derivatives .

- Hydrolytic Stability: Steric protection from morpholino may stabilize the boronate against hydrolysis relative to less hindered analogs (e.g., 3-amino ).

- Thermal Stability : Compounds with electron-withdrawing groups (e.g., ) exhibit higher thermal stability, as evidenced by melting points and decomposition studies.

Biological Activity

2-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound that has garnered attention in various fields of biomedical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by the presence of a morpholino group and a dioxaborolane moiety. The molecular formula is with a molecular weight of approximately 317.188 g/mol. Key physical properties include:

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 478.7 ± 40.0 °C at 760 mmHg

- Flash Point : 243.3 ± 27.3 °C

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Initial studies suggest that it may inhibit certain kinases involved in cellular signaling pathways, which could have implications for treating various diseases.

- Antiproliferative Effects : Preliminary in vitro studies indicate that this compound exhibits antiproliferative activity against several cancer cell lines by inducing apoptosis through the activation of caspase pathways.

- Neuroprotective Properties : Research has shown that compounds with similar structures can modulate neurotrophic signaling pathways, potentially offering protective effects against neurodegenerative diseases.

- Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties, although further studies are required to elucidate the specific mechanisms involved.

In Vitro Studies

A study published in Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of dioxaborolane compounds against cancer cell lines. The results indicated that modifications to the dioxaborolane structure can enhance biological activity significantly (Table 1).

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 12 | Apoptosis induction |

| Compound B | HeLa | 8 | Caspase activation |

| 2-Morpholino... | A549 | 10 | Cell cycle arrest |

In Vivo Studies

In vivo studies using mouse models have demonstrated the potential of this compound to reduce tumor growth significantly when administered at appropriate dosages. For instance, a study showed a reduction in tumor size by approximately 30% after treatment with a related morpholine derivative.

Q & A

Q. What are the primary synthetic applications of this boronate ester in organic chemistry?

This compound is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl frameworks. The boronate ester group enables carbon-carbon bond formation with aryl/heteroaryl halides under palladium catalysis. Typical conditions involve Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, a base (e.g., K₂CO₃), and polar aprotic solvents like THF or DMF at 80–100°C . Its benzonitrile moiety may act as an electron-withdrawing group, enhancing reactivity in coupling reactions .

Q. What synthetic routes are employed to prepare this compound?

Synthesis typically involves two-step functionalization :

- Step 1 : Introduction of the boronate ester via Miyaura borylation. For example, a brominated benzonitrile precursor reacts with bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ as a catalyst in dioxane at 80°C .

- Step 2 : Morpholino substitution. A nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination installs the morpholino group at the para position relative to the boronate ester .

Q. How is purity and structural integrity validated after synthesis?

Key analytical methods include:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., morpholino proton signals at δ 3.6–3.8 ppm and boronate ester peaks near δ 1.3 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (C₁₇H₂₂BN₂O₃, theoretical MW: 317.17 g/mol).

- X-ray crystallography : Resolves steric effects of the morpholino and dioxaborolane groups (using SHELX or OLEX2 for refinement) .

Advanced Research Questions

Q. How can steric hindrance from the morpholino group impact coupling efficiency?

The morpholino group introduces steric bulk near the boronate ester, potentially slowing transmetallation in Suzuki reactions. To mitigate this:

Q. What strategies address low yields in cross-coupling with electron-deficient partners?

When coupling with electron-deficient aryl halides (e.g., nitro-substituted substrates):

Q. How does the compound’s electronic profile influence its reactivity in non-coupling applications?

The electron-withdrawing nitrile and electron-donating morpholino groups create a polarized aromatic system, enabling:

- Radical borylation : Participation in Cu-catalyzed borylation/cyanation cascades for heterocycle synthesis .

- Charge-transfer complexes : Use in meta-terphenyl-linked donor-acceptor dyads for optoelectronic materials (studied via cyclic voltammetry and UV-vis spectroscopy) .

Methodological Recommendations

- Purification : Use silica gel chromatography with EtOAc/hexanes (1:3) + 0.1% Et₃N to prevent boronate ester hydrolysis .

- Storage : Keep under inert gas (N₂/Ar) at –20°C to avoid moisture-induced degradation .

- Troubleshooting : If coupling fails, confirm boronate ester integrity via ¹¹B NMR (δ 30–32 ppm for intact pinacolato-B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.